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Compound of Interest

Compound Name: (1-Benzylpiperidin-3-yl)methanol

Cat. No.: B1365142 Get Quote

An In-depth Technical Guide to (1-Benzylpiperidin-3-
yl)methanol
This guide provides a comprehensive technical overview of (1-Benzylpiperidin-3-yl)methanol,
a key heterocyclic building block in modern medicinal chemistry. Designed for researchers,

scientists, and drug development professionals, this document synthesizes its core physical

and chemical properties, analytical characterization, synthesis, and applications, with a focus

on the causal reasoning behind its utility in pharmaceutical research.

Introduction and Strategic Importance
(1-Benzylpiperidin-3-yl)methanol is a disubstituted piperidine derivative featuring a benzyl

group on the ring nitrogen and a hydroxymethyl substituent at the 3-position. The N-benzyl

piperidine (N-BP) motif is a privileged scaffold in drug discovery, prized for its three-

dimensional structure and its ability to engage in crucial cation-π interactions with biological

targets.[1] The presence of a primary alcohol provides a versatile synthetic handle for further

molecular elaboration.

This compound has garnered significant attention as a pharmaceutical intermediate, most

notably in the synthesis of novel therapeutic agents. It is a critical precursor for compounds

developed to study and potentially treat Alzheimer's disease (AD).[2][3][4] Its structure allows

for the systematic exploration of structure-activity relationships (SAR), making it an invaluable
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tool for medicinal chemists aiming to fine-tune the efficacy, selectivity, and pharmacokinetic

properties of lead compounds.

Molecular Structure and Core Identifiers
The structural arrangement of (1-Benzylpiperidin-3-yl)methanol dictates its chemical

behavior and biological applications. The tertiary amine is basic, while the benzyl group adds

lipophilicity and potential for aromatic interactions. The primary alcohol is a key site for

derivatization.

Caption: 2D structure of (1-Benzylpiperidin-3-yl)methanol.

Table 1: Core Identifiers

Identifier Value Source

IUPAC Name
(1-benzylpiperidin-3-
yl)methanol

[5]

CAS Number 85387-44-6 [6][7]

Molecular Formula C₁₃H₁₉NO [5][7]

Molecular Weight 205.30 g/mol [6]

SMILES
C1CC(CN(C1)CC2=CC=CC=C

2)CO
[4]

| InChIKey | GEXYNZFTVPXBBB-UHFFFAOYSA-N |[4] |

Physicochemical and Spectroscopic Profile
The physical properties and spectral data are fundamental for the identification, purification,

and quality control of (1-Benzylpiperidin-3-yl)methanol. While experimental melting and

boiling points are not consistently reported in peer-reviewed literature, data from commercial

suppliers and computed properties provide a reliable profile.

Table 2: Physical and Computed Properties
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Property Value Notes / Source

Physical State Off-white solid or oil [3] (General supplier data)

Solubility
Soluble in common organic

solvents like methanol, DMSO.
Inferred from structure

Storage Sealed in dry, 2-8°C [6]

XLogP3 1.8
Predicted value, indicating

moderate lipophilicity.[4]

Topological Polar Surface Area

(TPSA)
23.47 Å² [8]

| Rotatable Bond Count | 3 |[5] |

Spectroscopic Analysis
Spectroscopic techniques are essential for structural confirmation. Below are the expected

characteristic signals based on the compound's functional groups.

¹H NMR (Proton NMR):

Aromatic Protons (C₆H₅): A multiplet typically appearing between δ 7.20-7.40 ppm (5H).

Hydroxymethyl Protons (CH₂OH): A doublet or multiplet around δ 3.40-3.60 ppm (2H). The

hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on solvent

and concentration.

Benzyl Protons (NCH₂Ph): A singlet at approximately δ 3.50 ppm (2H).

Piperidine Ring Protons: A complex series of multiplets from δ 1.20-3.00 ppm. The protons

adjacent to the nitrogen will be the most downfield.

¹³C NMR (Carbon NMR):

Aromatic Carbons: Signals in the δ 127.0-139.0 ppm range. The ipso-carbon (attached to

the CH₂) will be distinct.
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Hydroxymethyl Carbon (CH₂OH): A signal around δ 65.0 ppm.

Benzyl Carbon (NCH₂Ph): A signal around δ 63.0 ppm.

Piperidine Carbons: Signals in the δ 24.0-60.0 ppm range.

Infrared (IR) Spectroscopy:

O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the

alcohol.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong peaks in the 2800-3000 cm⁻¹ region.

C=C Stretch (Aromatic): Overtones/combination bands in the 1650-2000 cm⁻¹ region and

primary bands around 1450-1600 cm⁻¹.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS):

Electrospray ionization (ESI) is expected to show a prominent protonated molecular ion

peak.

[M+H]⁺: Predicted at m/z 206.15395.[4]

Synthesis and Chemical Reactivity
The synthesis of (1-Benzylpiperidin-3-yl)methanol can be achieved through several reliable

routes. A common and efficient laboratory-scale method involves the reduction of a

corresponding ester, such as ethyl 1-benzylpiperidine-3-carboxylate, using a powerful reducing

agent like lithium aluminum hydride (LiAlH₄).[2]

Illustrative Synthesis Protocol: Reduction of an Ester
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).
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Reagent Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the

careful, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).

Substrate Addition: Ethyl 1-benzylpiperidine-3-carboxylate, dissolved in anhydrous THF, is

added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin

Layer Chromatography (TLC).

Quenching: The reaction is carefully quenched by cooling to 0°C and the sequential,

dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more

water (Fieser workup).

Workup and Purification: The resulting solids are filtered off and washed with THF or ethyl

acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield pure (1-Benzylpiperidin-3-yl)methanol.

Ethyl 1-benzylpiperidine-
3-carboxylate

1) LiAlH₄, Anhydrous THF, 0°C to reflux
2) H₂O, NaOH(aq) workup

Reduction (1-Benzylpiperidin-3-yl)methanol

Click to download full resolution via product page

Caption: Synthetic pathway via ester reduction.

Chemical Reactivity
Alcohol Group: The primary alcohol is a versatile functional group. It can be readily oxidized

to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, Swern

oxidation, TEMPO). It can also undergo esterification with carboxylic acids or acyl chlorides,

or etherification under Williamson conditions.[9]

Tertiary Amine: The piperidine nitrogen is nucleophilic and basic. It can be quaternized with

alkyl halides. The N-benzyl group can often be removed via catalytic hydrogenation
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(hydrogenolysis) to yield the secondary amine, piperidin-3-ylmethanol, a valuable

intermediate in its own right.

Key Applications in Drug Discovery
The primary application of (1-Benzylpiperidin-3-yl)methanol is as a structural scaffold and

intermediate in the synthesis of biologically active molecules.

Anti-Alzheimer's Agents: The compound is a documented precursor for N-alkylpiperidine

carbamates, which have been investigated as potential inhibitors of cholinesterases,

enzymes implicated in the pathology of Alzheimer's disease.[2][3][4] The hydroxymethyl

group serves as the attachment point for the carbamate moiety, while modifications to the

piperidine and benzyl groups allow for fine-tuning of inhibitor potency and selectivity.

Medicinal Chemistry Scaffolding: The N-benzyl piperidine framework is a common feature in

compounds targeting a wide range of receptors and enzymes in the central nervous system

(CNS).[1] This intermediate provides a reliable entry point for creating libraries of novel

compounds for high-throughput screening and lead optimization campaigns.

Analytical Protocol: Purity and Identity Confirmation
by HPLC-MS
To ensure the quality of (1-Benzylpiperidin-3-yl)methanol for research or development, a

robust analytical method is required. High-Performance Liquid Chromatography coupled with

Mass Spectrometry (HPLC-MS) provides a self-validating system for confirming both purity and

molecular identity.
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HPLC-MS Analytical Workflow

Sample Preparation
(Dissolve in Methanol)

HPLC Injection & Separation
(C18 Reverse Phase)

UV Detection
(Purity Assessment @ 254 nm)

ESI-MS Detection
(Identity Confirmation, m/z 206.2)

Data Analysis
(Chromatogram & Mass Spectrum)

Click to download full resolution via product page

Caption: Workflow for HPLC-MS analysis.

Step-by-Step Methodology
Sample Preparation: Accurately weigh ~1 mg of (1-Benzylpiperidin-3-yl)methanol and

dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further

dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

Instrumentation and Conditions:

HPLC System: Agilent 1260 Infinity II or equivalent.

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10%

B and re-equilibrate for 3 minutes.

Flow Rate: 0.8 mL/min.

Column Temperature: 30°C.

Injection Volume: 5 µL.

UV Detector: Diode Array Detector (DAD) monitoring at 254 nm.

Mass Spectrometer Conditions:

MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

Scan Range: m/z 100-500.

Capillary Voltage: 3500 V.

Fragmentor Voltage: 70 V.

Gas Temperature: 350°C.

System Suitability and Validation:

Blank Injection: Inject the mobile phase to ensure no system contamination.

Standard Injection: A certified reference standard, if available, should be run to establish

retention time and mass spectral signature.

Acceptance Criteria: The primary peak in the UV chromatogram should account for >98%

of the total peak area. The mass spectrum corresponding to this peak must show a

dominant ion at m/z 206.2 ± 0.2, corresponding to the [M+H]⁺ adduct.
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Safety and Handling
(1-Benzylpiperidin-3-yl)methanol requires careful handling in a laboratory setting. Based on

GHS classifications, it poses the following hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautions for Safe Handling:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side shields or goggles, and a lab coat.

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place

away from incompatible materials.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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